![molecular formula C11H14N2OS2 B2816283 2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol CAS No. 861207-02-5](/img/structure/B2816283.png)
2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazoles are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . Thiazoles are also a prominent structural feature in a variety of natural products .
Synthesis Analysis
Thiazoles can be synthesized under microwave irradiation . Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds . They can undergo various chemical reactions, including copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Aplicaciones Científicas De Investigación
Molecular Structure and Interactions
The molecular structure of compounds similar to 2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol has been studied for understanding their interaction patterns. For instance, the hydrogen-bonded dimers formed by ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate demonstrate the significance of N—H⋯N and N—H⋯O interactions in molecular association and stability, highlighting the potential of thiazole compounds in forming structured systems (Lynch & Mcclenaghan, 2004).
Luminescence and Organic Electronics
Thiazolo[5,4-d]thiazole-based compounds have been explored for their excited-state intramolecular proton transfer (ESIPT) capabilities, crucial for tuning luminescence properties. These materials, including modifications with tert-butyl groups, show promise in the development of white organic light-emitting diodes (WOLEDs), thanks to their ability to exhibit reversible ESIPT reactions that enable wide tunability of emission from blue to yellow, including white-light luminescence (Zhang et al., 2016).
Antitumor Activity
Research into thiazol-2-amine derivatives, including those with tert-butyl substitution, has uncovered their potential in antitumor applications. The crystal structure and synthesis of specific thiazol-2-amine compounds have laid the groundwork for exploring their biological activity, with preliminary studies indicating significant antitumor effects against specific cancer cell lines (叶姣 et al., 2015).
Antibacterial and Antifungal Agents
The exploration of thiazole derivatives as potential antibacterial and antifungal agents has been a significant area of research. Synthesis and characterization of new 4-{2-[(aryl)amino]-1,3-thiazol-4-yl}benzene-1,2-diols have shown that these compounds exhibit promising antibacterial and antifungal activity against a variety of tested microorganisms, indicating their potential in medical applications (Narayana et al., 2006).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to suppress cell cytotoxicity .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The thiazole ring, a key structural component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of the thiazole ring, a key structural component of this compound, suggest that its action could be influenced by the chemical environment .
Safety and Hazards
Direcciones Futuras
Thiazoles have a wide range of applications in the field of drug design and discovery . They appear in various synthetic drugs and are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . Therefore, the future directions of thiazole research could involve the design and synthesis of new thiazole derivatives with improved properties and activities.
Propiedades
IUPAC Name |
2-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-11(2,3)7-5-15-9(12-7)4-10-13-8(14)6-16-10/h5-6,14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWMTJXWQBBFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CC2=NC(=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2816200.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pentanamide](/img/structure/B2816201.png)
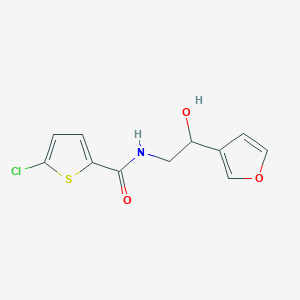
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2816205.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)
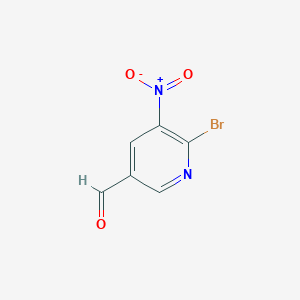
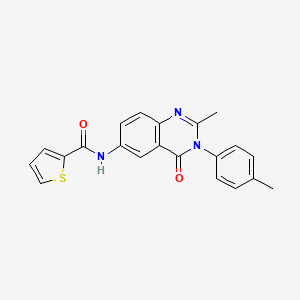
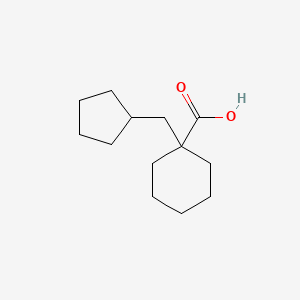
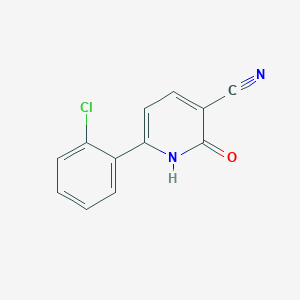
![3-amino-N-(5-fluoro-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2816216.png)
![3-(4-Nitrophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]-2-propen-1-one](/img/structure/B2816218.png)
![N-(4-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2816219.png)
![5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine](/img/structure/B2816221.png)
![4-[(Ethylamino)methyl]benzoic acid hydrochloride](/img/structure/B2816223.png)